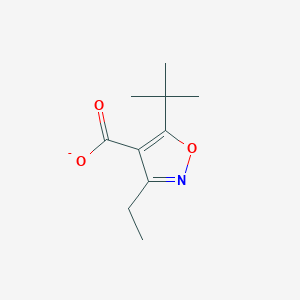
3,3-Dimethyl-4-phenylbutanoic acid
Vue d'ensemble
Description
3,3-Dimethyl-4-phenylbutanoic acid is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C12H16O2/c1-12(2,9-11(13)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) . The compound has a complexity of 191 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.25 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a topological polar surface area of 37.3 Ų . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Quantum Chemical Computations and Molecular Docking
A study focused on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid, a compound closely related to 3,3-Dimethyl-4-phenylbutanoic acid. The research involved both experimental and theoretical approaches, analyzing vibrational spectra and computing various properties like the HOMO-LUMO energy gap, dipole moment, and polarizability. This study indicates the compound's potential in quantum chemical computations and molecular docking, which might be applicable to this compound as well (Charanya et al., 2020).
Tetrazole-Containing Derivatives
Research on 4-amino-3-phenylbutanoic acid, a structurally similar molecule, involved creating tetrazole-containing derivatives. These derivatives were produced by reacting the amino and carboxy terminal groups of the molecule. This type of chemical modification could be relevant for similar modifications of this compound in various applications (Putis et al., 2008).
Antineoplastic Properties
A study synthesized ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate and investigated its antineoplastic properties. This suggests that this compound derivatives could have potential applications in the development of antineoplastic agents (Markosyan et al., 2014).
Synthesis and Structure Studies
Research involving the synthesis and structure of related compounds, such as 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one, can provide insights into the synthesis processes and structural characteristics of this compound. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Shen De-long, 2007).
Novel Copper (II) Nitrate Complex Formation
The formation of a novel copper (II) nitrate complex with 2,4-dioxo-4-phenylbutanoic acid indicates the potential of this compound in forming metal complexes. This can be important in the field of coordination chemistry and for applications in catalysis and material science (Landry et al., 2007).
Vibrational Spectra Study
A study on the vibrational spectra of 3-Aminobutanoic acid, which shares some structural similarities with this compound, was supported by DFT calculations. Such studies are significant for understanding the physical and chemical properties of the compound, which can be useful in material science and spectroscopy (Yalagi, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
3,3-dimethyl-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,9-11(13)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOFKHUWYJOONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311735 | |
| Record name | 3,3-dimethyl-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13540-66-4 | |
| Record name | NSC245095 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dimethyl-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]methylamine](/img/structure/B3047054.png)
![Methyl{[1-methyl-3-(methylethyl)pyrazol-5-yl]methyl}amine](/img/structure/B3047055.png)

![5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid](/img/structure/B3047059.png)